1-Chloro-2-ethynylbenzene

Materials Science Polymer Chemistry Substituted Polyacetylenes

1-Chloro-2-ethynylbenzene, also known as (2-Chlorophenyl)acetylene, is a bifunctional aromatic building block bearing an ethynyl group ortho to a chloro substituent on a benzene ring. It exists as a colorless to light yellow liquid with a density of 1.125 g/mL at 25 °C and a boiling point of 82 °C at 12 mmHg.

Molecular Formula C8H5Cl
Molecular Weight 136.58 g/mol
CAS No. 873-31-4
Cat. No. B043536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-ethynylbenzene
CAS873-31-4
Synonyms1-Chloro-2-ethynyl-benzene;  (2-Chlorophenyl)ethyne; 
Molecular FormulaC8H5Cl
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1Cl
InChIInChI=1S/C8H5Cl/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
InChIKeyDGLHLIWXYSGYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-ethynylbenzene (CAS 873-31-4): Key Physicochemical and Supply Chain Baseline Data for Procurement Specification


1-Chloro-2-ethynylbenzene, also known as (2-Chlorophenyl)acetylene, is a bifunctional aromatic building block bearing an ethynyl group ortho to a chloro substituent on a benzene ring. It exists as a colorless to light yellow liquid with a density of 1.125 g/mL at 25 °C and a boiling point of 82 °C at 12 mmHg . This compound is primarily sourced for research and development applications in organic synthesis, materials science, and click chemistry, with commercial availability at typical purities of ≥98% . Its combination of a terminal alkyne for Sonogashira coupling or CuAAC click reactions and an aryl chloride for further cross-coupling or nucleophilic aromatic substitution makes it a versatile, dual-handle intermediate .

Why 1-Chloro-2-ethynylbenzene is Not Interchangeable with Unsubstituted Phenylacetylene or para-Chloro Analogs in Synthetic Workflows


The substitution of 1-chloro-2-ethynylbenzene with phenylacetylene, its para-chloro isomer, or other in-class aryl alkynes can critically compromise synthetic outcomes due to fundamental differences in electronic character, steric environment, and polymerization behavior. The ortho-chloro substituent uniquely modulates the electron density of the alkyne, directly influencing both its reactivity in nucleophilic attacks and its behavior in transition-metal-catalyzed processes [1]. Furthermore, the ortho-substitution pattern provides a distinct steric environment that alters reaction selectivity and product conformation compared to para- or meta-substituted analogs [2]. Perhaps most critically for materials science applications, the specific monomer structure dictates the achievable polymer molecular weight and the catalyst system required, meaning that generic substitution can lead to complete failure of polymerization or production of a polymer with drastically different and unsuitable properties [3].

Quantitative Differentiation of 1-Chloro-2-ethynylbenzene: Evidence for Superior Polymerizability and Divergent Reactivity vs. Bromo and para Analogs


Polymerization Efficiency: 1-Chloro-2-ethynylbenzene vs. Phenylacetylene under UV/Mo(CO)6 Initiation

Under identical UV irradiation and catalyst conditions (Mo(CO)6), the polymerization of 1-chloro-2-ethynylbenzene (reported as 2-chloro-1-phenylacetylene) proceeds with high efficiency and does not require any halogen-donating agent like CCl4. In contrast, the polymerization of the parent phenylacetylene under the same conditions is completely dependent on the presence of a halogen-donating agent (CCl4) to proceed [1]. This fundamental mechanistic difference is a direct result of the ortho-chloro substituent's influence on the monomer's reactivity.

Materials Science Polymer Chemistry Substituted Polyacetylenes

Nucleophilic Attack Regioselectivity: Phenylchloroacetylene vs. Phenylbromoacetylene with Methoxide

The reaction of phenylhaloacetylenes with methoxide ion in methanol reveals a stark difference in site-selectivity between the chloro and bromo derivatives. For phenylchloroacetylene (the core structure of 1-chloro-2-ethynylbenzene), nucleophilic attack is highly chemoselective, with ~99% of the reaction occurring at the acetylenic carbon (C1). In contrast, for phenylbromoacetylene, attack is more promiscuous, with only ~83% occurring at C1 and significant side-reactivity (~5% on bromine, ~11% on C2) [1]. This data establishes that the chloro derivative is a much more reliable synthon for controlled nucleophilic additions at the alkyne terminus.

Physical Organic Chemistry Reaction Mechanism Haloalkyne Reactivity

Relative Reactivity in Arbuzov Reaction: Phenylchloroacetylene Demonstrates Higher Rate than Phenylbromoacetylene

In the Arbuzov reaction with triethyl phosphite, the chloroalkyne exhibits a small but measurable kinetic advantage over its bromo counterpart. The rate constant ratio, k(PhC≡CCl)/k(PhC≡CBr), was determined to be 1.25 at 79 °C [1]. While the difference is modest, it demonstrates that for this class of nucleophile, the chloro derivative is not less reactive; it is slightly more reactive, defying the typical trend of halogen leaving group ability.

Organophosphorus Chemistry Kinetics Haloalkyne Reactivity

Divergent Reaction Pathway: Regioselective Cycloaddition with Phosphorus Electrophile vs. Generic Alkyne Behavior

While many terminal alkynes undergo simple [2+2] or [3+2] cycloadditions, 1-chloro-2-ethynylbenzene demonstrates a unique and complex reactivity with the phosphorus electrophile 2,2,2-trichloro-1,3,2λ5-benzodioxaphosphole. Under mild conditions, the reaction yields a mixture of diastereoisomeric 2,6-dichloro-4-(2-chlorophenyl)-1,2λ5-benzoxaphosphinin-2-ones, a benzoxaphosphinine scaffold, which upon hydrolysis converges to a single stereoisomer [1]. This contrasts with simpler alkynes like phenylacetylene, which would be expected to follow a more straightforward pathway under similar conditions, demonstrating the ortho-chloro group's powerful directing and stabilizing effect on the reaction trajectory.

Heterocyclic Chemistry Organophosphorus Chemistry Regioselective Synthesis

Validated Application Scenarios for 1-Chloro-2-ethynylbenzene Based on Quantitative Performance Data


Synthesis of Ultra-High Molecular Weight Poly(phenylacetylene) Derivatives for Advanced Materials

This compound is the preferred monomer for synthesizing ultra-high molecular weight (~400,000 Da) poly(phenylacetylene) derivatives via UV/Mo(CO)6-initiated polymerization. Unlike unsubstituted phenylacetylene, its polymerization proceeds without the need for halogenated solvents like CCl4, simplifying the process and yielding a polymer with a molecular weight approximately five times greater than what can be achieved with phenylacetylene under comparable conditions [1]. This is critical for applications where polymer chain length directly influences material properties, such as gas permeability membranes or conductive films.

Synthesis of Complex Heterocyclic Scaffolds like Benzoxaphosphinines

For medicinal and agricultural chemistry programs targeting novel phosphorus-containing heterocycles, 1-chloro-2-ethynylbenzene is a unique and enabling building block. Its reaction with specific phosphorus electrophiles yields diastereoisomeric mixtures of 1,2λ5-benzoxaphosphinin-2-ones, a complex heterocyclic core not readily accessible from simpler alkynes. This provides a direct route to a structurally novel chemical space for bioactivity screening [2].

Precise Nucleophilic Functionalization of Alkynes with High Chemoselectivity

In synthetic sequences requiring a highly chemoselective nucleophilic attack on an alkyne, 1-chloro-2-ethynylbenzene is demonstrably superior to its bromo counterpart. When using nucleophiles like methoxide, the chloro-alkyne directs ~99% of the attack to the desired acetylenic carbon, significantly reducing side reactions that occur with the bromo-alkyne (~17% off-target attack) [3]. This leads to higher yields of the intended alkyne addition product and simplifies purification, which is crucial in multi-step syntheses of pharmaceuticals and natural products.

Kinetic Resolution or Enantioselective Alkyne Transformations

Research has demonstrated the potential for 1-chloro-2-ethynylbenzene derivatives to participate in highly enantioselective reactions, achieving yields of 98% and enantiomeric ratios greater than 99:1 when using chiral NHC-copper catalysts . This positions the compound as a valuable substrate for the development of asymmetric methods and the synthesis of chiral building blocks.

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